molecular formula C13H9ClN2O2S B5508829 N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5508829
M. Wt: 292.74 g/mol
InChI Key: HMZFWHJKVJQRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide involves various chemical pathways, including cyclization reactions and interactions with organolithium compounds. For example, the cyclization of specific thiosemicarbazide in the presence of nickel nitrate led to the formation of a structurally related compound, showcasing the utility of cyclization in synthesizing complex structures (Repich et al., 2017). Another approach involves the reaction of saccharin with organolithium compounds to produce 3-substituted 1,2-benzisothiazole 1,1-dioxides, highlighting the versatility of saccharin derivatives in synthetic chemistry (Abramovitch et al., 1974).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been elucidated through various techniques, including X-ray crystallography. These analyses reveal intricate details about the molecular conformation, hydrogen bonding, and π-stacking interactions, which are crucial for understanding the compound's reactivity and stability. For instance, extensive intramolecular hydrogen bonding and π–π stacking interactions were observed in a closely related compound, contributing to its molecular stability (Rizzoli et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide derivatives involves interactions with various nucleophiles and the formation of complex structures through condensation reactions. These reactions are instrumental in creating a diverse array of biologically active compounds and elucidate the compound's versatile chemical properties. For example, the reaction with organolithium compounds leads to the synthesis of 3-substituted derivatives, demonstrating the compound's reactivity towards nucleophilic substitution (Abramovitch et al., 1974).

Physical Properties Analysis

While specific details on the physical properties of N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide are scarce, the physical properties of related compounds, such as solubility, melting points, and crystalline structure, can be inferred from their molecular structure analyses. These properties are influenced by the compound's molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, which have been detailed in structural analyses (Rizzoli et al., 2009).

Chemical Properties Analysis

The chemical properties of N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide and its derivatives are characterized by their reactivity towards various chemical groups, ability to undergo condensation reactions, and interactions with nucleophiles. These chemical behaviors are crucial for synthesizing a wide range of compounds with potential biological activities. The synthesis routes and reactions mentioned provide insight into the compound's chemical versatility and its utility in creating diverse chemical entities (Abramovitch et al., 1974).

Scientific Research Applications

Synthesis and Characterization

Research by Nadaf et al. (2019) focuses on the synthesis of derivatives related to N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide through a multi-step pathway, with subsequent characterization using various spectroscopic techniques. This work lays a foundation for further exploration of the compound's properties and potential applications in materials science and organic chemistry (Nadaf et al., 2019).

Energetic Materials

Yang et al. (2018) developed nitrogen-rich polynitrobenzenes with π-stacking, showcasing an innovative synthesis method that could be of interest for creating high-energy-density materials. This research highlights potential applications in the development of explosives and propellants, emphasizing the versatility of nitrogen-rich compounds (Yang et al., 2018).

Corrosion Inhibition

A study by Kaya et al. (2016) on the inhibition performances of thiazole derivatives against corrosion of iron suggests potential applications in protecting metals from corrosion. This research is significant for industries dealing with metal preservation and protection, showcasing the chemical's potential as a corrosion inhibitor (Kaya et al., 2016).

Catalysis

Research into metal-assisted reactions reveals insights into the structural analysis and reactivity of benzisothiazole derivatives. Fonseca's work (2009) on 3-benzylamino-1,2-benzisothiazol-1,1-dioxide investigates its potential in catalytic transfer reduction, offering a glimpse into its applicability in catalytic processes (Fonseca, 2009).

Environmental Remediation

Hussein (2018) introduced eco-friendly polythiophene(keto-amine)s based on the cyclopentanone moiety for environmental remediation. This study illustrates the use of such compounds in selective extraction of metal ions, demonstrating its significance in addressing environmental pollution and remediation efforts (Hussein, 2018).

properties

IUPAC Name

N-(4-chlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)19(17,18)16-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZFWHJKVJQRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.